2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H8Cl2N2OS It is known for its unique structure, which includes a 1,3,4-oxadiazole ring substituted with dichlorobenzyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Attachment of the methylsulfanyl group: The final step involves the reaction of the intermediate with a methylsulfanyl reagent, such as methylthiol, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorobenzyl and methylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.
Comparison with Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: Similar structure but lacks the methylsulfanyl group.
5-(2-Methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but lacks the dichlorobenzyl group.
2,5-Diphenyl-1,3,4-oxadiazole: Lacks both the dichlorobenzyl and methylsulfanyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-12(14)15-19-20-16(21-15)23-9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWUQFTVTVZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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